molecular formula C12H15N3 B12089571 1-(3,5-Dimethylbenzyl)-1h-pyrazol-4-amine

1-(3,5-Dimethylbenzyl)-1h-pyrazol-4-amine

Cat. No.: B12089571
M. Wt: 201.27 g/mol
InChI Key: JRUWPBNXOIGCNO-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethylphenyl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by a pyrazole ring substituted with a 3,5-dimethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethylphenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylbenzyl chloride with hydrazine hydrate, followed by cyclization with an appropriate reagent to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethylphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones or aldehydes, while substitution reactions can produce various substituted pyrazoles with different functional groups.

Scientific Research Applications

1-[(3,5-Dimethylphenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethylphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine
  • 1-[(2,5-Dimethylphenyl)methyl]-1H-pyrazol-4-amine
  • 1-[(3,5-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine

Uniqueness

1-[(3,5-Dimethylphenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-[(3,5-dimethylphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9-3-10(2)5-11(4-9)7-15-8-12(13)6-14-15/h3-6,8H,7,13H2,1-2H3

InChI Key

JRUWPBNXOIGCNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CN2C=C(C=N2)N)C

Origin of Product

United States

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